1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride
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Overview
Description
The compound “1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidazole Carboxylic Esters: Imidazole carboxylic esters, including those with methoxyphenyl groups, are synthesized for use as building blocks in creating model compounds of cytochrome c oxidase (CcO). These compounds are significant in understanding the proton transfer processes in CcO (Collman, Wang, Zhong, & Zeng, 2000).
- Construction of Coordination Polymers: Imidazole dicarboxylate ligands, including methoxyphenyl-imidazole derivatives, are used in constructing transition-metal coordination polymers. These polymers have applications in areas like materials science due to their unique structural and functional properties (Xiong, Shi, Li, Zhu, & Li, 2013).
Biological and Pharmacological Applications
- Antibacterial and Antifungal Applications: Certain imidazole derivatives exhibit significant antibacterial and antifungal activities. For example, 2-methyl-4-phenyl-1H-imidazole and its variants have been studied for their effectiveness against various fungi and bacteria, indicating their potential as antimicrobial agents (Macías et al., 2018).
- Anti-Breast Cancer Agents: Some imidazole-5-carboxylic acids and their derivatives have been evaluated for their potential as anti-breast cancer agents. These compounds have shown promising results in inhibiting the proliferation of breast cancer cell lines, suggesting their application in cancer therapy (Karthikeyan et al., 2017).
Industrial and Material Science Applications
- Corrosion Inhibition: Imidazole derivatives are also explored for their role in corrosion inhibition. Studies have shown that certain imidazole compounds, including those with methoxyphenyl groups, can effectively inhibit corrosion in metallic materials, making them valuable in industrial applications (Prashanth et al., 2021).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole derivatives, they continue to be an important area of research for the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-17-11-5-3-2-4-9(11)6-14-7-10(12(15)16)13-8-14;/h2-5,7-8H,6H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFHIJKZDSNWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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